2-(4-Methylphenyl)-1,3,2-dioxaborinane
Overview
Description
2-(4-Methylphenyl)-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C12H17BO2. It is a boronic ester that features a dioxaborinane ring structure, which is a six-membered ring containing boron, oxygen, and carbon atoms. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methylphenyl)-1,3,2-dioxaborinane can be synthesized through the reaction of p-tolylboronic acid with neopentyl glycol. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the dioxaborinane ring. The reaction conditions often include refluxing in an organic solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1,3,2-dioxaborinane involves the formation of a boron-oxygen bond, which facilitates various chemical transformations. In Suzuki-Miyaura coupling, the compound acts as a boron reagent that undergoes transmetalation with palladium, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
2-(4-Methylphenyl)-1,3,2-dioxaborinane can be compared with other boronic esters and boron-containing compounds:
Neopentyl glycol boronic esters: Similar in structure but differ in the substituents on the boron atom.
Pinacol boronic esters: These compounds have a different diol component, leading to variations in reactivity and stability.
Boronic acids: While boronic acids are more reactive, boronic esters like this compound offer greater stability and ease of handling.
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3,2-dioxaborinane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEUNLMJWIXBBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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